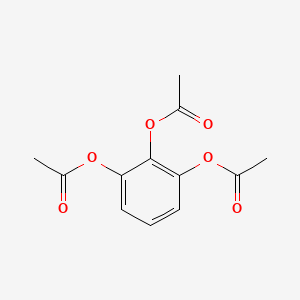

Pyrogallol triacetate

Description

Properties

IUPAC Name |

(2,3-diacetyloxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-7(13)16-10-5-4-6-11(17-8(2)14)12(10)18-9(3)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGLTPNHAAVOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883422 | |

| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-52-0 | |

| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrogallol triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrogallol triacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Benzenetriol, 1,2,3-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,3-triyl triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROGALLOL TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TMC1R26A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Pyrogallol Triacetate: An In-Depth Technical Guide

Disclaimer: Scientific literature explicitly detailing the mechanism of action, pharmacokinetics, and quantitative pharmacological data for Pyrogallol (B1678534) triacetate is limited. This guide is based on the widely presumed mechanism that Pyrogallol triacetate functions as a prodrug, undergoing hydrolysis to its active metabolite, pyrogallol. The biological activities described herein are primarily those established for pyrogallol.

Introduction

This compound (benzene-1,2,3-triyl triacetate) is designated as an antiasthmatic agent. Structurally, it is the triacetylated ester of pyrogallol. The acetylation of the hydroxyl groups is believed to enhance the molecule's stability and bioavailability, allowing for its conversion to the active compound, pyrogallol, within a biological system. The therapeutic effects of this compound are therefore attributed to the multifaceted actions of pyrogallol, which include potent anti-inflammatory and antioxidant properties highly relevant to the pathophysiology of asthma.

Proposed Mechanism of Action: A Prodrug Approach

The core of this compound's mechanism of action is its role as a prodrug. The ester linkages are susceptible to hydrolysis by esterase enzymes present in various tissues and cells, leading to the release of three molecules of acetic acid and the active pyrogallol.

Caption: Proposed prodrug activation of this compound.

This conversion is crucial as pyrogallol itself is a highly reactive molecule. The triacetate form provides a more stable delivery mechanism.

Pharmacological Effects of the Active Metabolite, Pyrogallol

The anti-asthmatic effects of this compound are thought to be mediated by the anti-inflammatory and antioxidant actions of its active metabolite, pyrogallol.

Anti-Inflammatory Effects

Asthma is characterized by chronic airway inflammation. Pyrogallol has been shown to modulate key inflammatory pathways:

-

Inhibition of Pro-inflammatory Gene Expression: Pyrogallol can inhibit the expression of pro-inflammatory genes in bronchial epithelial cells. This includes the suppression of neutrophil chemokines such as IL-8, GRO-alpha, and GRO-gamma, the adhesion molecule ICAM-1, and the pro-inflammatory cytokine IL-6.[1]

-

Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Pyrogallol has been shown to suppress NF-κB activity, thereby downregulating the expression of numerous inflammatory mediators.[2]

-

Inhibition of MAPK Signaling: Mitogen-activated protein kinase (MAPK) signaling pathways are also involved in the inflammatory response. Pyrogallol can inhibit the activation of key MAPK proteins, further contributing to its anti-inflammatory effects.[2]

Caption: Pyrogallol's inhibitory effects on inflammatory signaling pathways.

Antioxidant and Pro-oxidant Effects

Oxidative stress is another key feature of asthma. Pyrogallol has a dual role in modulating cellular redox status.

-

Antioxidant Activity: As a polyphenol, pyrogallol can scavenge free radicals.

-

Pro-oxidant Activity: Paradoxically, pyrogallol can also act as a pro-oxidant by generating reactive oxygen species (ROS), particularly superoxide (B77818) anions. This pro-oxidant activity is believed to be a key mechanism in its anti-cancer effects, where it induces oxidative stress leading to apoptosis in cancer cells. In the context of asthma, the precise implications of this dual activity are not fully elucidated but may contribute to the modulation of redox-sensitive signaling pathways in inflammatory cells.

Potential Effects on Key Asthma-Related Processes

While direct evidence for this compound is lacking, the known pharmacology of pyrogallol and related compounds suggests potential effects on:

-

Mast Cell Stabilization: By inhibiting inflammatory signaling pathways, pyrogallol may indirectly contribute to the stabilization of mast cells, reducing the release of histamine (B1213489) and other pro-inflammatory mediators.

-

Eosinophil Function: The recruitment and activation of eosinophils are central to allergic asthma. The inhibition of chemokines and adhesion molecules by pyrogallol would likely reduce eosinophil infiltration into the airways.

-

Leukotriene Synthesis: Leukotrienes are potent bronchoconstrictors and pro-inflammatory mediators in asthma. While not definitively shown for pyrogallol, some polyphenols are known to inhibit 5-lipoxygenase, the key enzyme in leukotriene synthesis.[3][4]

Quantitative Data (for Pyrogallol)

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| C6 | Glioma | MTT | 40 | 24 | [5] |

| C6 | Glioma | MTT | 15 | 72 | [5] |

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound would first involve confirming its hydrolysis to pyrogallol and then assessing the effects of pyrogallol on relevant cellular models of asthma.

Hydrolysis of this compound

-

Objective: To determine if this compound is hydrolyzed to pyrogallol in a biological system.

-

Methodology:

-

Cell Culture: Incubate a relevant cell line (e.g., human bronchial epithelial cells or mast cells) with this compound at various concentrations and time points.

-

Sample Preparation: Collect the cell culture supernatant and cell lysates.

-

Analytical Method: Analyze the samples for the presence of this compound and pyrogallol using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Controls: Include control samples with this compound in cell-free media to assess non-enzymatic hydrolysis.

-

Caption: Workflow for assessing this compound hydrolysis.

Mast Cell Degranulation Assay

-

Objective: To assess the effect of pyrogallol (as the active metabolite) on mast cell degranulation.

-

Methodology:

-

Cell Model: Use a mast cell line (e.g., RBL-2H3) or primary mast cells.

-

Sensitization: Sensitize the cells with IgE.

-

Treatment: Pre-incubate the sensitized cells with various concentrations of pyrogallol.

-

Challenge: Induce degranulation by adding a specific antigen.

-

Quantification: Measure the release of β-hexosaminidase (a marker of degranulation) into the supernatant using a colorimetric assay.

-

Controls: Include positive (antigen-stimulated) and negative (unstimulated) controls.

-

Eosinophil Chemotaxis Assay

-

Objective: To determine if pyrogallol inhibits eosinophil migration.

-

Methodology:

-

Cell Isolation: Isolate eosinophils from human peripheral blood.

-

Chemotaxis Assay: Use a Boyden chamber or a similar chemotaxis system. Place a chemoattractant (e.g., eotaxin) in the lower chamber.

-

Treatment: Add the isolated eosinophils, pre-treated with various concentrations of pyrogallol, to the upper chamber.

-

Incubation: Allow the cells to migrate through a porous membrane for a defined period.

-

Quantification: Count the number of migrated cells in the lower chamber using a microscope or flow cytometry.

-

Conclusion

The mechanism of action of this compound is strongly suggested to be that of a prodrug, which upon cellular uptake and enzymatic hydrolysis, releases the active compound, pyrogallol. The anti-asthmatic properties are then mediated by the potent anti-inflammatory and antioxidant effects of pyrogallol. These effects are driven by the modulation of key signaling pathways such as NF-κB and MAPK, leading to a reduction in the expression of pro-inflammatory genes. While this proposed mechanism is biologically plausible, further research is imperative to provide direct evidence for the in vivo hydrolysis of this compound, to characterize its pharmacokinetic profile, and to obtain quantitative data on its efficacy in relevant preclinical models of asthma. Such studies will be crucial for the validation of its therapeutic potential and for guiding its development as a treatment for asthma and other inflammatory diseases.

References

- 1. Pyrogallol, an active compound from the medicinal plant Emblica officinalis, regulates expression of pro-inflammatory genes in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibiting 5-lipoxygenase prevents skeletal muscle atrophy by targeting organogenesis signalling and insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Synthesis and characterization of Pyrogallol triacetate

An In-depth Technical Guide to the Synthesis and Characterization of Pyrogallol (B1678534) Triacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of pyrogallol triacetate (1,2,3-triacetoxybenzene). The document details the chemical properties, synthesis protocols, and analytical characterization of this compound, presenting quantitative data in accessible tables and visualizing key processes through diagrams.

Compound Overview

This compound is the tri-ester derivative of pyrogallol. It is a white crystalline solid with a molecular formula of C₁₂H₁₂O₆ and a molecular weight of 252.22 g/mol .[1][2][3] This compound is noted for its potential as an antiasthmatic agent and serves as a precursor or derivative in various chemical syntheses.[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | benzene-1,2,3-triyl triacetate | [2] |

| Synonyms | 1,2,3-Triacetoxybenzene, Pyracetol, Acetpyrogall | [2][5] |

| CAS Number | 525-52-0 | [5] |

| Molecular Formula | C₁₂H₁₂O₆ | [1][2][3] |

| Molecular Weight | 252.22 g/mol | [1][2][3] |

| Appearance | White, crystalline powder | [1] |

| Melting Point | 161–167 °C | [1][6] |

| Solubility | Soluble in DMSO. Slightly soluble in water. Soluble in alcohol. | [1][2] |

| Elemental Analysis | C: 57.14%, H: 4.80%, O: 38.06% | [2] |

Synthesis of this compound

The most common method for the synthesis of this compound is the acetylation of pyrogallol using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction involves the esterification of the three hydroxyl groups of pyrogallol.

Synthesis Workflow Diagram

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Acetylation of Pyrogallol

This protocol is based on a method involving pyridine as a catalyst.[6]

Materials:

-

Pyrogallol

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Pyridine

-

Methanol

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve the desired amount of pyrogallol in a mixture of glacial acetic acid and acetic anhydride.

-

Add a catalytic amount of pyridine to the solution.

-

Allow the mixture to stand at room temperature for five hours, with occasional stirring.

-

After the reaction is complete, slowly pour the reaction mixture into a beaker containing cold deionized water ("drowning"). This will cause the crude product to precipitate, often as a tar or oil.

-

Isolate the crude product by decantation or filtration.

-

Purify the crude product by recrystallization from methanol. Dissolve the crude material in a minimal amount of hot methanol and allow it to cool slowly to form crystals.

-

Collect the purified crystals of this compound by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including spectroscopy and physical constant measurements.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 2: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | m | 3H | Aromatic protons (CH) |

| ~2.3 | s | 9H | Acetyl protons (CH₃) |

| (Solvent: CDCl₃) |

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carbonyl carbon (C=O) |

| ~145 | Aromatic carbon (C-O) |

| ~130 | Aromatic carbon (CH) |

| ~125 | Aromatic carbon (CH) |

| ~20 | Methyl carbon (CH₃) |

| (Solvent: CDCl₃) |

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~1770 | Strong | Carbonyl (C=O) Stretch of Ester |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1370 | Strong | C-H Bend of Methyl |

| ~1200 | Strong | C-O Stretch of Ester |

| ~1010 | Strong | O-C-C Stretch |

| (Sample preparation: KBr pellet)[5] |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 252 | [M]⁺ (Molecular Ion) |

| 210 | [M - C₂H₂O]⁺ |

| 168 | [M - 2(C₂H₂O)]⁺ |

| 126 | [M - 3(C₂H₂O)]⁺ or [Pyrogallol]⁺ |

| (Ionization Mode: Electron Ionization)[5] |

Biological Activity and Signaling Pathways

While this compound itself is primarily cited as an antiasthmatic,[4] its biological activity may be linked to its hydrolysis product, pyrogallol. Pyrogallol has been shown to influence several key signaling pathways in cancer cells, suggesting that this compound could act as a pro-drug.

Hypothetical Signaling Pathway of the Active Metabolite (Pyrogallol)

The diagram below illustrates the potential mechanism of action of pyrogallol, the active metabolite of this compound, in cancer cells based on published research.[7][8][9] Pyrogallol has been shown to inactivate the Akt signaling pathway, which leads to a cascade of events promoting apoptosis.[8][9]

Caption: Hypothetical signaling pathway affected by pyrogallol.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in medicinal chemistry and drug development. The included diagrams offer a clear visualization of the synthetic workflow and potential biological mechanisms of action, facilitating a deeper understanding of this compound. Further research into the specific signaling pathways directly affected by this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. prepchem.com [prepchem.com]

- 2. medkoo.com [medkoo.com]

- 3. scbt.com [scbt.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound | C12H12O6 | CID 10678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. The Role of Pyrogallol as an Anti-cancer Agent Reduces Cell Proliferation in Lung Cancer Cells via AKT/PI3K Signaling Pathways - An In vitro and In silico Approaches | Texila Journal [texilajournal.com]

- 8. Pyrogallol from Spirogyra neglecta Inhibits Proliferation and Promotes Apoptosis in Castration-Resistant Prostate Cancer Cells via Modulating Akt/GSK-3 β/ β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrogallol from Spirogyra neglecta Inhibits Proliferation and Promotes Apoptosis in Castration-Resistant Prostate Cancer Cells via Modulating Akt/GSK-3β/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Pyrogallol Triacetate: A Technical Guide for Researchers

An In-depth Whitepaper on the Physicochemical Properties, Synthesis, and Biological Activity of Benzene-1,2,3-triyl triacetate

This technical guide provides a comprehensive overview of pyrogallol (B1678534) triacetate, a tri-ester of pyrogallol. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's core properties, synthesis protocols, and known biological activities, with a focus on the signaling pathways modulated by its active form, pyrogallol.

Core Compound Data

Pyrogallol triacetate, also known as benzene-1,2,3-triyl triacetate, is a chemical compound with the CAS number 525-52-0.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 525-52-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂O₆ | [1][2][3] |

| Molecular Weight | 252.22 g/mol | [1][3] |

| IUPAC Name | (2,3-diacetyloxyphenyl) acetate | [4] |

| Appearance | Solid powder | [1] |

| Melting Point | 161-163°C | [5][6] |

| Solubility | Soluble in DMSO | [1] |

| Purity | >98% (typical) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of pyrogallol. The following protocol is a representative method based on literature descriptions.[5][6]

Materials:

-

Pyrogallol

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (catalytic amount)

-

Glacial acetic acid

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the starting pyrogallol material in a suitable solvent such as glacial acetic acid.

-

Add acetic anhydride to the solution. A typical molar ratio would be a slight excess of acetic anhydride per hydroxyl group of pyrogallol.

-

Add a catalytic amount of pyridine to the reaction mixture. Pyridine acts as a nucleophilic catalyst in the acetylation of phenols by acetic anhydride.[7]

-

Allow the reaction to stir at room temperature for approximately five hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, precipitate the product by adding the reaction mixture to a beaker of cold water.

-

Collect the crude this compound by filtration.

-

Recrystallize the crude product from methanol to obtain purified this compound.

-

Dry the purified product under vacuum.

Biological Activity and Signaling Pathways

This compound is reported to have antiasthmatic properties.[1][2][8] It is widely understood that the biological activity of this compound is attributable to its hydrolysis product, pyrogallol. As a tri-ester, this compound likely functions as a prodrug, releasing pyrogallol in vivo. The majority of research into the mechanisms of action has focused on pyrogallol.

Pyrogallol has been shown to possess anti-inflammatory and anti-cancer properties, which are mediated through the modulation of several key signaling pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. In many cancer types, this pathway is hyperactivated. Pyrogallol has been shown to inhibit the PI3K/Akt pathway, leading to a reduction in cancer cell proliferation.[9][10]

The Akt/GSK-3β/β-catenin Signaling Pathway

Glycogen synthase kinase 3 beta (GSK-3β) and β-catenin are downstream effectors of Akt. The inactivation of Akt by pyrogallol leads to the activation of GSK-3β, which in turn promotes the degradation of β-catenin. This downregulation of β-catenin contributes to the anti-proliferative and pro-apoptotic effects of pyrogallol in cancer cells.[11][12]

The NF-κB Signaling Pathway

Nuclear factor kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Pyrogallol has been demonstrated to suppress the activity of NF-κB, which is a key mechanism of its anti-inflammatory effects.[13] By inhibiting NF-κB, pyrogallol can reduce the expression of pro-inflammatory genes in bronchial epithelial cells.[14][15]

Conclusion

This compound is a stable derivative of pyrogallol, for which key physicochemical data and a reliable synthesis protocol are available. While it is cited for its antiasthmatic properties, the bulk of mechanistic research has been conducted on its active metabolite, pyrogallol. Pyrogallol exhibits significant biological activity, including anti-inflammatory and anti-cancer effects, through the modulation of key cellular signaling pathways such as PI3K/Akt and NF-κB. For drug development professionals, this compound may represent a viable prodrug strategy to improve the delivery and bioavailability of pyrogallol. Further research is warranted to directly investigate the pharmacokinetic and pharmacodynamic properties of this compound and to confirm its efficacy in preclinical models of asthma and other inflammatory diseases.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C12H12O6 | CID 10678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0013085A1 - Process for preparing pyrogallol - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. This compound | TargetMol [targetmol.com]

- 9. The Role of Pyrogallol as an Anti-cancer Agent Reduces Cell Proliferation in Lung Cancer Cells via AKT/PI3K Signaling Pathways - An In vitro and In silico Approaches | Texila Journal [texilajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pyrogallol from Spirogyra neglecta Inhibits Proliferation and Promotes Apoptosis in Castration-Resistant Prostate Cancer Cells via Modulating Akt/GSK-3 β/ β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Oxidant and Anti-Inflammatory Substance Generated Newly in Paeoniae Radix Alba Extract Fermented with Plant-Derived Lactobacillus brevis 174A [mdpi.com]

- 14. Pyrogallol, an active compound from the medicinal plant Emblica officinalis, regulates expression of pro-inflammatory genes in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility of Pyrogallol Triacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyrogallol (B1678534) triacetate (1,2,3-triacetoxybenzene), a derivative of pyrogallol. Due to its modified structure, pyrogallol triacetate exhibits different physicochemical properties, including solubility, compared to its parent compound. This document summarizes the available solubility data, outlines a standard experimental protocol for its determination, and provides a visual representation of its synthesis workflow.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various solvents is limited in publicly available literature. However, qualitative descriptions provide valuable insights into its solubility characteristics. The triacetylation of pyrogallol's hydroxyl groups significantly reduces its polarity, thereby influencing its solubility in different solvent classes.

The available information indicates that this compound is amphiphilic, meaning it has an affinity for both polar and non-polar media. This characteristic is reflected in its solubility profile: it dissolves well in several organic solvents while being only sparingly soluble in water.

A summary of the qualitative solubility data is presented in the table below. It is important to note that terms like "freely soluble" and "slightly soluble" are defined by pharmacopeias (such as the USP) and can be used to estimate concentration ranges. For instance, "freely soluble" typically implies that 1 part of solute dissolves in 1 to 10 parts of solvent.

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Water | Slightly Soluble | ~ 0.1 |

| Ethanol | Freely Soluble | > 10 |

| Methanol | Freely Soluble | > 10 |

| Acetone | Freely Soluble | > 10 |

| Chloroform | Freely Soluble | > 10 |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available |

Note: The estimated quantitative solubility is an approximation based on USP definitions and should be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound.[1][2] This protocol provides a standardized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Glass flasks or vials with airtight stoppers

-

Shaking incubator or a constant temperature water bath with an orbital shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

A suitable analytical method for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis spectrophotometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass flask. The excess solid should be clearly visible to ensure that a saturated solution is formed.[1]

-

Equilibration: Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[1][3] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle.[1] Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean vial.[1][3] It is crucial to perform this step quickly to avoid temperature fluctuations that could affect solubility.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze both the standard solutions and the filtered sample solution using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Construct a calibration curve from the analytical response of the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.

Synthesis Workflow of this compound

This compound is typically synthesized from its parent compound, pyrogallol. The following diagram illustrates a general workflow for this chemical transformation. The process involves the acetylation of the hydroxyl groups of pyrogallol.

Caption: A generalized workflow for the synthesis of this compound from pyrogallol.

Conclusion

This technical guide provides a summary of the known solubility characteristics of this compound, a standard methodology for its experimental determination, and a visual representation of its synthesis. While quantitative data remains sparse, the provided information serves as a valuable resource for researchers and professionals in drug development, enabling a better understanding and utilization of this compound. The outlined experimental protocol provides a robust framework for generating precise and reliable solubility data, which is crucial for formulation development and preclinical studies.

References

Pyrogallol vs. Pyrogallol Triacetate: A Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability and reactivity of pyrogallol (B1678534) in comparison to its acetylated derivative, pyrogallol triacetate. Pyrogallol, a polyphenol with significant biological activity, is notoriously unstable, limiting its therapeutic and industrial applications. In contrast, this compound presents a more stable alternative, potentially serving as a prodrug that releases the active pyrogallol molecule under specific conditions. This document consolidates available data on their respective stability under various environmental factors, details their characteristic chemical reactions, and provides relevant experimental methodologies. Furthermore, it explores the interaction of pyrogallol with key biological pathways, offering a comprehensive resource for professionals in research and drug development.

Introduction

Pyrogallol, or benzene-1,2,3-triol, is a phenolic compound with a wide range of applications, from a component in hair dyes to an oxygen scavenger in industrial processes. In the biomedical field, it has garnered interest for its antioxidant, anti-inflammatory, and anticancer properties. However, the therapeutic potential of pyrogallol is significantly hampered by its inherent instability. The three adjacent hydroxyl groups on the benzene (B151609) ring make the molecule highly susceptible to oxidation, especially in the presence of light, oxygen, and alkaline conditions. This rapid degradation leads to the formation of colored, complex byproducts and a loss of biological activity.

This compound, the triacetylated form of pyrogallol, has been synthesized to overcome these stability issues. By protecting the reactive hydroxyl groups with acetate (B1210297) esters, the molecule's sensitivity to oxidation is greatly reduced. This enhanced stability makes this compound a promising candidate as a prodrug, designed to release pyrogallol in a controlled manner within a biological system. This guide aims to provide a detailed comparison of the stability and reactivity of these two compounds, supported by available scientific data and experimental protocols.

Chemical Structures and Properties

The fundamental difference in the chemical structures of pyrogallol and this compound dictates their distinct stability and reactivity profiles.

| Property | Pyrogallol | This compound |

| Chemical Formula | C₆H₆O₃ | C₁₂H₁₂O₆ |

| Molecular Weight | 126.11 g/mol | 252.22 g/mol [1] |

| Appearance | White crystalline solid, turns brownish on exposure to air and light. | Solid powder.[1] |

| Solubility | Soluble in water, alcohol, and ether. | Soluble in DMSO.[1] |

| Key Functional Groups | Three free hydroxyl (-OH) groups | Three acetate (-OCOCH₃) groups |

Stability Comparison

The primary advantage of this compound over pyrogallol lies in its significantly enhanced stability. The acetylation of the hydroxyl groups protects the molecule from rapid oxidation.

Pyrogallol Stability

Pyrogallol is highly unstable under several conditions:

-

pH: It is particularly unstable in alkaline solutions, where it readily auto-oxidizes.[2]

-

Oxygen: Exposure to atmospheric oxygen leads to rapid degradation, a property utilized in its application as an oxygen scavenger.

-

Light: Pyrogallol is light-sensitive and should be stored in dark conditions.

-

Temperature: Elevated temperatures can accelerate its decomposition.

This compound Stability

This compound exhibits greater stability due to the protection of the reactive phenolic hydroxyls.

-

General Stability: It is stable enough for shipping at ambient temperatures for a few weeks.[1]

-

Storage: For long-term storage, it is recommended to be kept in a dry, dark environment at 0 - 4 °C for short periods (days to weeks) or -20 °C for extended periods (months to years).[1]

While direct comparative quantitative stability studies are limited in publicly available literature, the qualitative evidence strongly supports the superior stability of this compound.

Reactivity Comparison

Reactivity of Pyrogallol

The reactivity of pyrogallol is dominated by the chemistry of its three hydroxyl groups, making it a potent reducing agent and highly susceptible to oxidation.

-

Oxidation: Pyrogallol readily undergoes oxidation, especially in alkaline media, to form a complex mixture of products, including purpurogallin.[2] This reaction is the basis for its use in oxygen scavenging applications. The oxidation process involves the formation of semiquinone radicals.

Reactivity of this compound

The primary reaction of interest for this compound, particularly in a biological context, is its hydrolysis back to pyrogallol.

Experimental Protocols

Synthesis of this compound from Pyrogallol

Objective: To synthesize this compound by acetylating pyrogallol.

Materials:

-

Pyrogallol

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (as catalyst)

-

Distilled water

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve pyrogallol in pyridine in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

Continue stirring at room temperature for several hours to allow the reaction to complete.

-

Pour the reaction mixture into ice-cold water to precipitate the this compound.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Assay for Pyrogallol Autoxidation (Superoxide Scavenging Assay)

Objective: To determine the rate of pyrogallol autoxidation, which is often used to measure superoxide (B77818) dismutase (SOD) activity.

Materials:

-

Pyrogallol solution (prepared fresh in 1 M HCl)

-

Tris-HCl buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer.

-

Initiate the reaction by adding the pyrogallol solution to the buffer.

-

Immediately measure the change in absorbance at 325 nm every 30 seconds for 5 minutes at 37°C.

-

The rate of increase in absorbance is proportional to the rate of pyrogallol autoxidation and superoxide formation.

Biological Activity and Signaling Pathways

Pyrogallol has been shown to exert various biological effects, including anticancer activity, by modulating cellular signaling pathways. One of the key pathways affected is the PI3K/AKT pathway, which is crucial for cell survival and proliferation.

Pyrogallol and the PI3K/AKT Signaling Pathway

Studies have demonstrated that pyrogallol can inhibit the PI3K/AKT signaling pathway in cancer cells. This inhibition leads to a downstream cascade of events that can induce apoptosis (programmed cell death) and inhibit cell proliferation. The diagram below illustrates a simplified representation of pyrogallol's inhibitory action on this pathway.

Caption: Inhibition of the PI3K/AKT pathway by pyrogallol.

Conclusion

This compound offers a significant stability advantage over its parent compound, pyrogallol. This enhanced stability, conferred by the acetylation of the reactive hydroxyl groups, makes it a viable candidate for applications where the controlled release of pyrogallol is desired, such as in drug delivery systems. While pyrogallol's high reactivity is beneficial for its role as an oxygen scavenger, it poses a major challenge for its therapeutic use. The prodrug approach, utilizing this compound, may provide a solution to this limitation. Further research is warranted to obtain quantitative data on the comparative stability and hydrolysis kinetics of this compound to fully realize its potential in pharmaceutical and other applications. This guide provides a foundational understanding for researchers and professionals working with these compounds, highlighting the critical interplay between chemical structure, stability, and biological activity.

References

Potential Research Applications of Pyrogallol Triacetate: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrogallol (B1678534) triacetate, a triacetylated derivative of the phenolic compound pyrogallol, presents a compelling yet underexplored molecule for therapeutic research. While direct experimental data on pyrogallol triacetate is limited, the extensive bioactivity of its parent compound, pyrogallol, offers a strong rationale for investigating the potential of its acetylated form. Pyrogallol is a known antioxidant, anti-inflammatory, and anti-cancer agent. The addition of acetate (B1210297) groups in this compound may enhance its stability and bioavailability, making it a potentially superior candidate for drug development. This technical guide summarizes the known biological activities of pyrogallol, providing a foundation for proposing future research into this compound. We present quantitative data from pyrogallol studies, detailed experimental protocols that can be adapted for this compound, and visualizations of key signaling pathways, offering a roadmap for its scientific exploration.

Introduction

This compound (benzene-1,2,3-triyl triacetate) is a synthetic derivative of pyrogallol.[1] The acetylation of the three hydroxyl groups of pyrogallol is expected to alter its physicochemical properties, potentially improving its solubility, stability, and membrane permeability, which are critical parameters in drug development.[2] While pyrogallol itself has demonstrated a wide range of biological activities, its therapeutic application can be limited by its rapid oxidation and potential toxicity.[3] this compound is proposed as a more stable precursor or pro-drug that may offer a better therapeutic window. This document will delve into the established research on pyrogallol to illuminate the potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₆ | [4] |

| Molecular Weight | 252.22 g/mol | [4] |

| CAS Number | 525-52-0 | [4] |

| Appearance | Solid powder | [5] |

| XLogP3 | 0.9 | [4] |

Potential Therapeutic Applications

Based on the known biological activities of pyrogallol, the following areas represent promising avenues for this compound research:

Antioxidant and Anti-inflammatory Effects

Pyrogallol is a potent antioxidant, and this activity is the basis for many of its other biological effects.[2] It can scavenge free radicals and reduce oxidative stress.[2] Chronic inflammation is closely linked to oxidative stress, and pyrogallol has been shown to inhibit pro-inflammatory signaling pathways.[2][6]

Hypothesized Mechanism for this compound: It is plausible that this compound acts as a pro-drug, being hydrolyzed in vivo to release pyrogallol, thereby exerting antioxidant and anti-inflammatory effects. The acetyl groups may protect the reactive hydroxyl groups from premature oxidation, leading to improved systemic delivery of the active pyrogallol moiety.

Experimental Data on Pyrogallol (for extrapolation):

| Assay | Target | Result | Reference |

| DPPH Radical Scavenging | Free radical | Concentration-dependent inhibition | [7] |

| ABTS Radical Scavenging | Free radical | Concentration-dependent inhibition | [7] |

| Anti-inflammatory Assay | Inflammation | Concentration-dependent inhibition | [8] |

Anticancer Activity

Pyrogallol has demonstrated significant cytotoxic effects against various cancer cell lines, including lung, prostate, and glioma cells.[9][10][11] Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/AKT and p53.[9][10][12]

Hypothesized Mechanism for this compound: Similar to its antioxidant action, this compound could deliver pyrogallol more effectively to tumor tissues. The enhanced stability might allow for higher systemic concentrations to be achieved, potentially leading to greater efficacy.

Experimental Data on Pyrogallol (for extrapolation):

| Cell Line | Cancer Type | IC₅₀ Value | Time | Reference |

| A549 | Lung Adenocarcinoma | Not specified, significant inhibition at 50 & 100 µM | 72 h | [13] |

| H460 | Lung Cancer | Not specified | - | [11] |

| DU145 | Prostate Cancer | 58.89 ± 3.06 µM | 48 h | [10] |

| PC3 | Prostate Cancer | 45.79 ± 1.82 µM | 48 h | [10] |

| C6 | Glioma | 40 µM | 24 h | [11] |

| C6 | Glioma | 15 µM | 72 h | [11] |

Neuroprotective Potential

The antioxidant and anti-inflammatory properties of pyrogallol suggest its potential in neuroprotective applications.[2] Oxidative stress and inflammation are key pathological features of neurodegenerative diseases.

Hypothesized Mechanism for this compound: The potential for improved blood-brain barrier penetration due to the increased lipophilicity of the acetylated form makes this compound an interesting candidate for neurological research.

Key Signaling Pathways (Based on Pyrogallol Research)

The following diagrams illustrate signaling pathways known to be modulated by pyrogallol, which are hypothesized to be relevant for this compound.

Caption: PI3K/AKT/β-catenin signaling pathway modulated by pyrogallol.

Caption: NF-κB signaling pathway potentially inhibited by pyrogallol.

Experimental Protocols (Adapted from Pyrogallol Studies)

The following are generalized protocols for assays commonly used to evaluate the biological activities of phenolic compounds. These can serve as a starting point for the investigation of this compound.

In Vitro Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a 0.2 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Use a blank (solvent) and a control (DPPH solution with solvent) for comparison.

-

Calculate the percentage of scavenging activity.

In Vitro Anticancer Activity

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, NF-κB p65).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Proposed Research Workflow for this compound

The following diagram outlines a logical workflow for the systematic investigation of this compound's therapeutic potential.

Caption: Proposed research workflow for this compound.

Conclusion and Future Directions

This compound holds considerable, yet largely unexplored, potential as a therapeutic agent. The well-documented antioxidant, anti-inflammatory, and anticancer activities of its parent compound, pyrogallol, provide a strong scientific basis for its investigation. The acetylation of pyrogallol may offer significant advantages in terms of stability and bioavailability, potentially overcoming the limitations of pyrogallol itself.

This technical guide provides a framework for initiating research into this compound. The immediate research priorities should be to:

-

Conduct direct comparative studies of pyrogallol and this compound in in vitro antioxidant, anti-inflammatory, and anticancer assays.

-

Investigate the hydrolysis of this compound to pyrogallol in biological systems to confirm its pro-drug potential.

-

Evaluate the pharmacokinetic and safety profiles of this compound in animal models.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrogallol, an active compound from the medicinal plant Emblica officinalis, regulates expression of pro-inflammatory genes in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrogallol-mediated toxicity and natural antioxidants: triumphs and pitfalls of preclinical findings and their translational limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C12H12O6 | CID 10678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Pyrogallol as an Anti-cancer Agent Reduces Cell Proliferation in Lung Cancer Cells via AKT/PI3K Signaling Pathways - An In vitro and In silico Approaches | Texila Journal [texilajournal.com]

- 10. Pyrogallol from Spirogyra neglecta Inhibits Proliferation and Promotes Apoptosis in Castration-Resistant Prostate Cancer Cells via Modulating Akt/GSK-3β/β-catenin Signaling Pathway [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrogallol inhibits the growth of human pulmonary adenocarcinoma A549 cells by arresting cell cycle and triggering apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of Pyrogallol Triacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrogallol (B1678534), a simple polyphenol, is well-documented for its potent antioxidant and, paradoxically, pro-oxidant activities, which underpin its therapeutic potential. This technical guide delves into the antioxidant capacity of Pyrogallol and provides a detailed analysis of its acetylated derivative, Pyrogallol Triacetate. While direct experimental data on the antioxidant activity of this compound is sparse, this paper will extrapolate its potential based on the well-established structure-activity relationships of phenolic compounds and their acetylated analogues. The primary antioxidant activity of phenols is attributed to their hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. The acetylation of these hydroxyl groups in this compound is expected to significantly modulate this activity. This guide will explore the known antioxidant mechanisms of Pyrogallol, detail relevant experimental protocols, and present a theoretical framework for the antioxidant potential of this compound, supported by visualizations of key signaling pathways.

Introduction: The Dual Nature of Pyrogallol

Pyrogallol (1,2,3-trihydroxybenzene) is a naturally occurring phenolic compound found in various plants and is known for its strong reducing properties.[1] Its biological activity is complex, exhibiting both antioxidant and pro-oxidant effects. As an antioxidant, Pyrogallol can scavenge a wide range of reactive oxygen species (ROS), protecting cells from oxidative damage.[2][3] Conversely, its autoxidation can generate superoxide (B77818) radicals and hydrogen peroxide, a pro-oxidant effect that has been harnessed for its anticancer properties.[4][5][6]

This compound, on the other hand, is a derivative where the three hydroxyl groups of Pyrogallol are esterified with acetyl groups. This structural modification is expected to alter its physicochemical properties, including its antioxidant capacity.

Antioxidant Activity of Pyrogallol: The Foundation

The antioxidant activity of Pyrogallol has been extensively evaluated using various in vitro assays. It has demonstrated potent scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, and superoxide anions.[1][2][7]

Data Presentation: In Vitro Antioxidant Activity of Pyrogallol

| Assay | Compound | Concentration | % Inhibition/Activity | Reference |

| DPPH Scavenging | Pyrogallol | 500 µM | 92.37% | [1] |

| DPPH Scavenging | Pyrogallol Dimer | 500 µM | 40.77% | [1] |

| Lipid Peroxidation | Pyrogallol | 30 µg/mL | 77.95% | [8] |

The Predicted Antioxidant Potential of this compound

The antioxidant activity of phenolic compounds is intrinsically linked to the presence of hydroxyl (-OH) groups, which can readily donate a hydrogen atom to stabilize free radicals. In this compound, these hydroxyl groups are converted to acetate (B1210297) esters (-OCOCH₃). This acetylation is predicted to have the following effects on its antioxidant potential:

-

Reduced Radical Scavenging Activity: The primary mechanism of radical scavenging by Pyrogallol involves its hydroxyl groups. By blocking these functional groups, acetylation is expected to significantly diminish the direct free radical scavenging capacity of this compound.

-

Potential for Pro-drug Activity: It is plausible that this compound could act as a pro-drug. In a biological system, esterase enzymes could hydrolyze the acetate groups, releasing the active Pyrogallol. This would result in a delayed or sustained antioxidant effect.

-

Altered Physicochemical Properties: Acetylation increases the lipophilicity of the molecule. This could enhance its ability to cross cell membranes, potentially leading to different intracellular concentrations and distribution compared to the more polar Pyrogallol.

While direct experimental evidence is lacking, the general understanding of structure-activity relationships for polyphenols strongly suggests that this compound itself would be a significantly weaker antioxidant than Pyrogallol. Its biological effects would likely depend on its conversion back to Pyrogallol in vivo.

Experimental Protocols

Detailed methodologies for key antioxidant assays are crucial for reproducible research.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.2 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).

-

Sample Preparation: Dissolve Pyrogallol or this compound in the same solvent at various concentrations.

-

Reaction: Mix the sample solution with the DPPH solution (e.g., in a 1:1 volume ratio).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 515-517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.[1]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).

-

ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add the antioxidant sample to the ABTS•+ working solution.

-

Measurement: Record the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay.[9]

Superoxide Anion Radical Scavenging Assay (Pyrogallol Autoxidation Method)

This assay utilizes the autoxidation of Pyrogallol in an alkaline medium to generate superoxide radicals.

-

Reagent Preparation: Prepare a solution of Pyrogallol in a weak acid (e.g., 1 M HCl) and a Tris-HCl buffer (e.g., pH 7.4 or 8.2).[10]

-

Reaction Mixture: Mix the Pyrogallol solution with the Tris-HCl buffer. The autoxidation of Pyrogallol will commence, leading to the formation of superoxide radicals and a colored product.

-

Antioxidant Addition: In the presence of a superoxide scavenger, the rate of Pyrogallol autoxidation will be inhibited.

-

Measurement: The rate of the reaction can be monitored by measuring the increase in absorbance at a specific wavelength (e.g., 325 nm or 420 nm) over time.[10][11]

-

Calculation: The percentage of superoxide scavenging is determined by comparing the rate of reaction in the presence and absence of the antioxidant.

Signaling Pathways Modulated by Pyrogallol

Pyrogallol's biological effects are not limited to direct radical scavenging; it also influences key cellular signaling pathways involved in oxidative stress response and cell survival. While these pathways have not been directly studied with this compound, understanding Pyrogallol's impact provides a framework for future research.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[12][13][14] Studies have shown that Pyrogallol can inhibit this pro-survival pathway in cancer cells, contributing to its apoptotic effects.[4][15] This inhibition is often linked to the pro-oxidant activity of Pyrogallol, where the generation of ROS can inactivate key components of the PI3K/Akt pathway.

Caption: Pyrogallol's pro-oxidant effect on the PI3K/Akt pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response in cells.[16][17][18][19] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and detoxification genes. Pyrogallol, through its ability to generate ROS, can induce oxidative stress and thereby activate the Nrf2 pathway as a cellular defense mechanism.[20][21]

References

- 1. worldresearchersassociations.com [worldresearchersassociations.com]

- 2. envirobiotechjournals.com [envirobiotechjournals.com]

- 3. A new pyrogallol coated oxygen scavenging film and their effect on oxidative stability of soybean oil under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Assault: How Pyrogallol's Pro-Oxidant Chemistry Drives Cell Cycle Arrest and Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrogallol induces apoptosis, oxidative stress and cell cycle arrest in C6 glioma cells: a potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. micropublication.org [micropublication.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Improved pyrogallol autoxidation method: a reliable and cheap superoxide-scavenging assay suitable for all antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. The Role of Pyrogallol as an Anti-cancer Agent Reduces Cell Proliferation in Lung Cancer Cells via AKT/PI3K Signaling Pathways - An In vitro and In silico Approaches | Texila Journal [texilajournal.com]

- 16. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]

- 17. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Pyrogallol Triacetate: A Comprehensive Technical Review for Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrogallol (B1678534) triacetate, the triester derivative of pyrogallol, is a versatile molecule in organic chemistry. This technical guide provides an in-depth review of its chemical properties, synthesis, and key reactions. Historically used as an antiasthmatic and a less toxic alternative to pyrogallol, its modern applications are expanding, particularly in roles leveraging its antioxidant capabilities.[1] This document serves as a core reference for professionals in research and drug development, offering detailed experimental protocols and visual representations of its chemical utility.

Chemical and Physical Properties

Pyrogallol triacetate, systematically named benzene-1,2,3-triyl triacetate, is a white crystalline solid.[2] The addition of three acetate (B1210297) groups to the pyrogallol backbone enhances its stability and solubility compared to the parent compound.[3] It is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3][4]

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | benzene-1,2,3-triyl triacetate |

| Synonyms | 1,2,3-Triacetoxybenzene, Acetpyrogall, Lenigallol |

| CAS Number | 525-52-0 |

| Molecular Formula | C₁₂H₁₂O₆ |

| Molecular Weight | 252.22 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 165-167 °C |

| Boiling Point | 309 °C at 760 mmHg |

| Exact Mass | 252.0634 g/mol |

| Solubility | Soluble in DMSO |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below.

Synthesis of this compound via Acetylation of Pyrogallol

The most common method for synthesizing this compound is through the acetylation of pyrogallol using acetic anhydride (B1165640). A catalytic amount of pyridine (B92270) is often used to facilitate the reaction.

Materials:

-

Pyrogallol

-

Acetic Anhydride

-

Pyridine

-

Glacial Acetic Acid

-

Water

Procedure:

-

To a tar containing pyrogallol, add glacial acetic acid (42 parts by weight) and acetic anhydride (70 parts by weight).[5][6]

-

Allow the mixture to stand at room temperature for five hours.[5][6]

-

Pour the reaction mixture into water to precipitate the crude product.[5][6]

-

Collect the resulting tar and recrystallize it from methanol (8 parts by weight) to yield pure this compound.[5][6]

Hydrolysis of this compound to Pyrogallol

This compound can be hydrolyzed back to pyrogallol, a reaction often catalyzed by acid.

Materials:

-

This compound

-

Glacial Acetic Acid

-

2N Hydrochloric Acid Solution

-

Diethyl Ether

Procedure:

-

To 100 parts by weight of this compound, add glacial acetic acid (364 parts by weight) and 2N HCl solution (3640 parts by weight).[3][5][6]

-

Reflux the mixture for three hours under a nitrogen blanket.[3][5][6]

-

After cooling, perform a continuous ether extraction of the reaction mixture.[3][5]

-

Evaporate the ether extract to obtain an oil which will slowly crystallize.[3][5]

-

Recrystallize the solid from toluene to obtain pure pyrogallol.[3][5]

Key Applications and Mechanisms

This compound's utility stems from its chemical structure, serving as a stable precursor to the more reactive pyrogallol and possessing antioxidant properties.

Role in Organic Synthesis

In synthetic organic chemistry, this compound serves as a protected form of pyrogallol. The acetate groups can be readily removed by hydrolysis under acidic or basic conditions, allowing for the controlled release of the reactive polyhydroxy phenol (B47542) when needed in a reaction sequence.

Antioxidant Activity and Drug Development

This compound exhibits significant biological activity, primarily due to its antioxidant properties.[3] It can effectively scavenge free radicals, which helps in mitigating oxidative stress in biological systems.[3] This action may offer therapeutic benefits in conditions associated with oxidative stress, such as inflammation and neurodegenerative diseases.[3] While pyrogallol itself can have pro-oxidant effects that are being explored for anticancer treatments, the triacetate form is generally considered a more stable antioxidant.[7] Historically, it was also known by the name Lenirobin and was considered a non-toxic alternative to pyrogallol for certain medical applications.[3]

Visualizing Chemical Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Synthesis workflow for this compound.

Caption: Reaction pathway for the hydrolysis of this compound.

References

- 1. Buy this compound | 525-52-0 | >98% [smolecule.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. prepchem.com [prepchem.com]

- 4. medkoo.com [medkoo.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP0013085A1 - Process for preparing pyrogallol - Google Patents [patents.google.com]

- 7. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes and Protocols for Pyrogallol Triacetate in Antioxidant Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrogallol (B1678534) (1,2,3-trihydroxybenzene) is a widely utilized phenolic compound in antioxidant research, primarily due to its ability to undergo autoxidation in alkaline solutions, generating superoxide (B77818) radicals (O₂⁻). This characteristic forms the basis of various antioxidant assays, most notably the superoxide dismutase (SOD) activity assay. However, pyrogallol is highly sensitive to air and light, leading to stability issues.

Pyrogallol triacetate (benzene-1,2,3-triyl triacetate) serves as a stable, acetylated precursor to pyrogallol.[1] Its enhanced stability and solubility make it a more convenient compound for storage and handling.[1] In aqueous and particularly alkaline environments, the acetate (B1210297) groups of this compound can be hydrolyzed to release pyrogallol, which then participates in the antioxidant assay.[1] This document provides detailed protocols and application notes for the use of this compound in antioxidant assays, focusing on its conversion to pyrogallol and the subsequent measurement of antioxidant activity.

I. From Precursor to Active Compound: The Role of this compound

This compound itself is not directly involved in the superoxide-generating reaction. It must first be hydrolyzed to pyrogallol. This hydrolysis can be achieved either through a separate preparatory step or in situ under the alkaline conditions of the antioxidant assay. Under alkaline conditions, nucleophilic attack by hydroxide (B78521) ions on the carbonyl carbons of the acetate groups leads to the regeneration of pyrogallol and the release of acetic acid.[1]

It is crucial to note that under strong alkaline conditions, the hydrolysis of this compound and the subsequent autoxidation of the newly formed pyrogallol can occur concurrently.[1] For quantitative and reproducible results, it is often preferable to perform a controlled hydrolysis of this compound to pyrogallol before its use in the assay.

II. Experimental Protocols

Protocol 1: Hydrolysis of this compound to Pyrogallol

This protocol describes the conversion of this compound to pyrogallol for use in subsequent antioxidant assays.

Materials:

-

This compound

-

Glacial acetic acid

-

2 N Hydrochloric acid (HCl) solution

-

Reflux apparatus

-

Nitrogen gas source

-

Diethyl ether

-

Rotary evaporator

-

Toluene (B28343) for recrystallization

Procedure:

-

Combine 100 parts by weight of this compound with 364 parts of glacial acetic acid and 3640 parts of 2 N HCl solution in a round-bottom flask.

-

Set up the reflux apparatus and blanket the mixture with a nitrogen atmosphere.

-

Reflux the mixture for three hours.

-

After cooling, perform a continuous ether extraction of the reaction mixture.

-

Evaporate the ether extract to obtain an oil, which will slowly crystallize.

-

Recrystallize the crude pyrogallol from toluene to obtain the purified product.[2]

Protocol 2: Superoxide Dismutase (SOD) Activity Assay Using Pyrogallol Autoxidation

This assay measures the ability of an antioxidant, particularly SOD, to inhibit the autoxidation of pyrogallol. The superoxide radicals generated during pyrogallol autoxidation lead to the formation of colored products, and the inhibition of this color formation is proportional to the antioxidant activity.

Materials:

-

Pyrogallol solution (prepared from this compound as described in Protocol 1 or from commercial pyrogallol)

-

Tris-cacodylate buffer (50 mM, pH 8.2-8.5) or Tris-HCl buffer (pH 7.4-8.2)

-

Diethylenetriaminepentaacetic acid (DTPA), 1 mM

-

Catalase (optional, to remove hydrogen peroxide)

-

Sample containing the antioxidant (e.g., cell lysate, purified enzyme)

-

Spectrophotometer (96-well plate reader or cuvette-based)

Procedure (Marklund and Marklund Method, Modified):

-

Reagent Preparation:

-

Tris-cacodylate buffer: Prepare a 50 mM solution and adjust the pH to 8.5. Ensure it is air-equilibrated.[3] An improved version of the assay suggests using Tris-HCl buffer at pH 7.4 for antioxidants containing carboxylic acid, ester, or lactone groups.[4][5]

-

Pyrogallol solution: Prepare a 2.6 mM solution of pyrogallol in 10 mM HCl. This solution should be freshly prepared and protected from light.[3]

-

-

Assay Mixture Preparation:

-

Reaction Initiation and Measurement:

-

Control and Blank:

-

Control: A reaction mixture without the antioxidant sample.

-

Blank: A reaction mixture containing the antioxidant sample but without pyrogallol.

-

-

Calculation of SOD Activity:

-

Calculate the rate of pyrogallol autoxidation from the linear portion of the absorbance curve for both the control and the sample.

-

The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%.[3][6]

-

Protocol 3: Superoxide Radical Scavenging Assay

This is a more general assay to determine the superoxide scavenging capacity of various antioxidants.

Procedure:

-

Follow the same setup as the SOD assay.

-

Instead of an enzyme, use a known concentration of the antioxidant compound to be tested.

-

Calculate the percentage of superoxide radical scavenging activity using the same formula as for the SOD assay.

III. Data Presentation

The following tables summarize representative quantitative data from antioxidant assays using pyrogallol.

Table 1: Superoxide Scavenging Activity of Various Antioxidants using the Pyrogallol Autoxidation Method.

| Antioxidant | Concentration | % Inhibition of Pyrogallol Autoxidation | Reference |

| Pyrogallol | 500 µM | 92.77% (DPPH Scavenging) | [7] |

| Pyrogallol Dimer | 500 µM | 40.37% (DPPH Scavenging) | [7] |

Table 2: Optimized Conditions for Different Pyrogallol-Based Assays.

| Assay Method | Wavelength | Key Reagents | Reaction Time |

| Pyrogallol Autoxidation Assay (PAA) | 415 nm | Alkaline mixture | 40-50 min |

| Pyrogallol Autoxidation with Iron (PAAI) | 430 nm | Ferrous Ammonium Sulfate, Alkaline mixture | 5 min |

| Iodometric Pyrogallol Autoxidation (IPAA) | 430 nm | Potassium Iodide, Alkaline mixture | 10 min |

| Pyrogallol-mediated MTT Reduction (PMTTRA) | 560 nm | MTT, DMSO | 20 min |

(Adapted from optimized pyrogallol based superoxide scavenging assays)[8]

IV. Visualization of Pathways and Workflows

Relationship between this compound and Pyrogallol in Antioxidant Assays

Caption: Hydrolysis of this compound to Pyrogallol for use in assays.

Experimental Workflow for SOD Assay using Pyrogallol Autoxidation

Caption: Workflow for the Superoxide Dismutase (SOD) assay.

V. Concluding Remarks